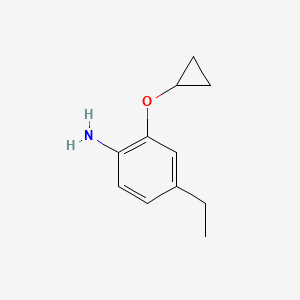
2-Cyclopropoxy-4-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-4-ethylaniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, featuring a cyclopropoxy group at the second position and an ethyl group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-ethylaniline typically involves the following steps:
Nitration of Benzene: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction of Nitrobenzene: The nitro group is then reduced to form aniline.
Alkylation: The aniline derivative is alkylated to introduce the ethyl group at the fourth position.
Cyclopropanation: Finally, the cyclopropoxy group is introduced at the second position through a cyclopropanation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into various amine derivatives using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones, nitroso compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Cyclopropoxy-4-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-4-ethylaniline involves its interaction with various molecular targets. The cyclopropoxy group can participate in ring-opening reactions, while the ethyl group can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
4-Ethylaniline: Similar structure but lacks the cyclopropoxy group.
2-Cyclopropoxyaniline: Similar structure but lacks the ethyl group.
2-Ethoxyaniline: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness: 2-Cyclopropoxy-4-ethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-cyclopropyloxy-4-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-8-3-6-10(12)11(7-8)13-9-4-5-9/h3,6-7,9H,2,4-5,12H2,1H3 |
Clé InChI |
DYZSMLMXTSBBCD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















